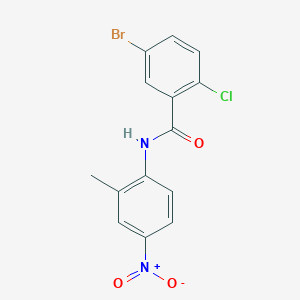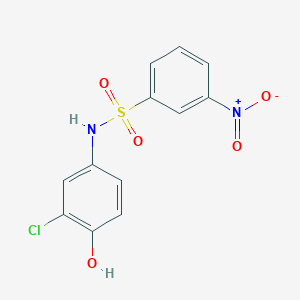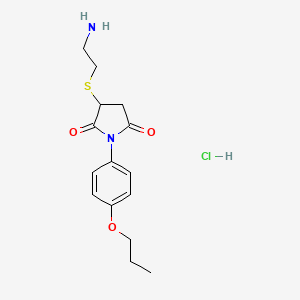![molecular formula C14H17ClN2O2 B5118756 4-chloro-N'-[(E)-4,4-dimethyl-3-oxopent-1-enyl]benzohydrazide](/img/structure/B5118756.png)
4-chloro-N'-[(E)-4,4-dimethyl-3-oxopent-1-enyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N’-[(E)-4,4-dimethyl-3-oxopent-1-enyl]benzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a chloro-substituted benzene ring and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-[(E)-4,4-dimethyl-3-oxopent-1-enyl]benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and an appropriate aldehyde or ketone. One common method involves the reaction of 4-chlorobenzohydrazide with 4,4-dimethyl-3-oxopent-1-enal in the presence of a suitable solvent such as ethanol. The reaction mixture is usually heated under reflux for several hours to ensure complete reaction. After cooling, the product is isolated by filtration, washed with cold ethanol, and recrystallized to obtain pure 4-chloro-N’-[(E)-4,4-dimethyl-3-oxopent-1-enyl]benzohydrazide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-[(E)-4,4-dimethyl-3-oxopent-1-enyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized benzohydrazides.
Scientific Research Applications
4-chloro-N’-[(E)-4,4-dimethyl-3-oxopent-1-enyl]benzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N’-[(E)-4,4-dimethyl-3-oxopent-1-enyl]benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound may interact with cellular pathways involved in cell growth and proliferation, making it a potential candidate for anticancer research .
Comparison with Similar Compounds
Similar Compounds
4-chloro-N’-[(1E)-(2-nitrophenyl)methylidene]benzohydrazide: Similar structure with a nitrophenyl group instead of the dimethyl-oxopentyl group.
4-chloro-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide: Contains dibromo and dihydroxy substitutions on the phenyl ring.
Uniqueness
4-chloro-N’-[(E)-4,4-dimethyl-3-oxopent-1-enyl]benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl-oxopentyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-chloro-N'-[(E)-4,4-dimethyl-3-oxopent-1-enyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-14(2,3)12(18)8-9-16-17-13(19)10-4-6-11(15)7-5-10/h4-9,16H,1-3H3,(H,17,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBFBXGUYGLIHL-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=CNNC(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C/NNC(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,6-DI-TERT-BUTYL-4-{HYDROXY[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}PHENOL](/img/structure/B5118684.png)
![11-(5-bromo-2-thienyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5118694.png)


METHANONE](/img/structure/B5118713.png)
![6-(3-fluorophenyl)-9,9-dimethyl-7-oxo-N-phenyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepine-5-carbothioamide](/img/structure/B5118718.png)


![N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide](/img/structure/B5118733.png)
![N-{1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B5118734.png)

![Methyl 4-[(4-{4-[(2-hydroxyethyl)carbamoyl]phenyl}phthalazin-1-yl)amino]benzoate](/img/structure/B5118746.png)
![10-(4-fluorobenzoyl)-3,3-dimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5118762.png)
![(3-bromophenyl)[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]methanone](/img/structure/B5118766.png)
